3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene
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Overview
Description
3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a difluoroethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene typically involves the following steps:
Nitration: The addition of a nitro group to the benzene ring.
Etherification: The attachment of the difluoroethoxy group to the benzene ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and efficiency .
Chemical Reactions Analysis
3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different products depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The difluoroethoxy group also contributes to the compound’s overall chemical properties and behavior in different environments .
Comparison with Similar Compounds
3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene can be compared with similar compounds such as:
3-Bromo-2-fluoro-5-nitrobenzoic acid: This compound has a similar structure but with a carboxylic acid group instead of the difluoroethoxy group.
1,3-Dibromo-2-fluoro-5-nitrobenzene: This compound contains an additional bromine atom and a fluorine atom on the benzene ring.
3-Bromo-5-nitrobenzene: This compound lacks the difluoroethoxy group, making it less complex than this compound.
Properties
IUPAC Name |
1-bromo-3-(2,2-difluoroethoxy)-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c9-5-1-6(12(13)14)3-7(2-5)15-4-8(10)11/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWKXJVYFRQWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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